6-甲氧基-N-(3-甲基-1-(1H-1,2,3-三唑-1-基)丁-2-基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

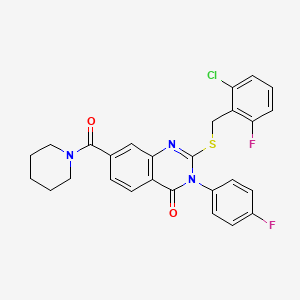

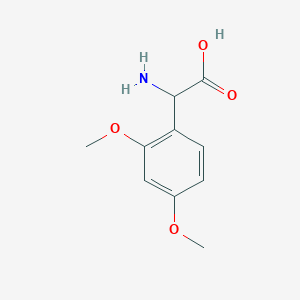

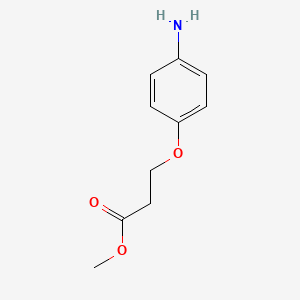

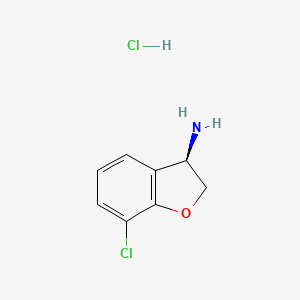

“6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” is characterized by the presence of a 1,2,4-triazole ring . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” include various steps . These steps involve the formation of the 1,2,4-triazole ring and the subsequent addition of various functional groups .科学研究应用

合成与抗原生动物活性

已对烟酰胺衍生物的合成和评估进行研究,以了解其抗原生动物活性。例如,研究详细介绍了针对锥虫病和恶性疟原虫的具有潜在活性的化合物的合成,表明了一种开发治疗锥虫病和疟疾等疾病的方法 (Ismail 等人,2003)。

抗肿瘤活性

烟酰胺衍生物已被制备并筛选其抗肿瘤(抗癌)活性,证明对特定癌症模型(如沃克大鼠癌和鼠淋巴性白血病)具有中等活性 (罗斯,1967)。这突出了它们在癌症研究和治疗开发中的潜力。

生化利用和代谢研究

已经研究了哺乳动物、昆虫和细菌对烟酰胺衍生物的利用,提供了对其代谢途径和潜在生理作用或影响的见解 (埃林格等人,1947)。

氘标记研究

研究用于科学研究的氘标记烟酰胺衍生物的合成表明这些化合物在示踪剂或标记剂研究中的重要性,有助于理解生化途径和药物代谢 (Ismail & Boykin,2004)。

缓蚀

烟酰胺衍生物也因其缓蚀作用而被探索,表明它们在工业化学中具有保护金属在酸性环境中免受腐蚀的潜在应用 (查克拉瓦蒂等人,2014)。

安全和危害

未来方向

The future directions in the research of “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

作用机制

Target of Action

The primary targets of the compound “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” are currently unknown. The compound is a derivative of the 1,2,4-triazole class, which is known to interact with a variety of biological targets . .

Mode of Action

1,2,4-triazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. 1,2,4-triazole derivatives have been found to impact a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s predicted boiling point is 437.6±55.0 °C , and it has a predicted density of 1.29±0.1 g/cm3 . It is slightly soluble in DMSO . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but specific studies are needed to confirm this.

Result of Action

1,2,4-triazole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

属性

IUPAC Name |

6-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-10(2)12(9-19-7-6-16-18-19)17-14(20)11-4-5-13(21-3)15-8-11/h4-8,10,12H,9H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCOWRCLYCVLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CN=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)

![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)